molecular formula C7H12N4 B13175210 1-(2-Cyclopropylethyl)-1H-1,2,4-triazol-3-amine

1-(2-Cyclopropylethyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13175210
M. Wt: 152.20 g/mol
InChI Key: OUILWZWHAJYFJY-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylethyl)-1H-1,2,4-triazol-3-amine is an organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a cyclopropyl group attached to an ethyl chain, which is further connected to a triazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropylethyl)-1H-1,2,4-triazol-3-amine typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the triazole ring. One common method involves the reaction of cyclopropylmethyl bromide with sodium azide to form the corresponding azide, which is then subjected to a cyclization reaction to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropylethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

1-(2-Cyclopropylethyl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Cyclopropylethyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(2-Cyclopropylethyl)-3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-6-fluoro-4-hydroxy-2(1H)-quinolinone

Uniqueness

1-(2-Cyclopropylethyl)-1H-1,2,4-triazol-3-amine is unique due to its specific structural features, such as the cyclopropyl group and the triazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

1-(2-cyclopropylethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H12N4/c8-7-9-5-11(10-7)4-3-6-1-2-6/h5-6H,1-4H2,(H2,8,10)

InChI Key

OUILWZWHAJYFJY-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCN2C=NC(=N2)N

Origin of Product

United States

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